

clomipramine bioequivalence assessment Cmax AUC statistical analysis

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Compound Focus: Clomipramine Hydrochloride

CAS No.: 17321-77-6

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Experimental Protocol for Bioequivalence Assessment

The following table summarizes the core methodology from a robust bioequivalence study of clomipramine [1] [2]. This protocol can serve as a benchmark for comparison.

Aspect	Protocol Details
Study Design	Two-sequence, crossover, block-randomized design in fasting healthy volunteers [1].
Formulations	Single dose of 3 x 25 mg tablets of both Test (generic) and Reference (Anafranil) products, with a 14-day washout period [1].
Blood Sampling	Pre-dose (0 h) and at 1, 2, 4, 5, 6, 8, 12, 24, and 48 hours post-dose [1].
Sample Analysis	HPLC-UV with C8 reverse-phase column [1] [2].
Sample Preparation	Liquid-liquid extraction: alkalization of 1 mL plasma with NaOH, extraction with heptane:isoamyl alcohol (95:5), back-extraction into 0.3% orthophosphoric acid [1] [2].

Aspect	Protocol Details
Chromatography	Mobile phase: acetonitrile:water (75:25) with 0.01% triethylamine (pH adjusted to 4.0); Flow rate: 1 mL/min; UV detection: 215 nm [1] [2].
Data Analysis	C_{max} and T_{max} : obtained directly from plasma concentration-time data. AUC_{0-t} : calculated by the linear trapezoidal rule. Ke_l (elimination rate constant): estimated from the least-squares fitted terminal log-linear portion [1].

Bioequivalence Study Results and Statistical Analysis

The same study demonstrated the bioequivalence of a test formulation against the Reference (Anafranil). The key pharmacokinetic and statistical results are summarized below [1]:

Parameter	Result/Value
Calibration Range	2.5 - 120 ng/mL for both Clomipramine (CMI) and Desmethylclomipramine (DMCMI) [1].
Linearity (r ²)	0.9950 for CMI and 0.9979 for DMCMI [2].
Accuracy & Precision	Intra-day CV%: 3.09 - 18.33%; Inter-day CV%: 7.25 - 14.51% [1].
Statistical Analysis for BE	Two-way ANOVA for crossover design on log-transformed C_{max} and AUC data [1].
Bioequivalence Criterion	90% Confidence Interval for Test/Reference ratio must be within 80% - 125% [1].
Study Outcome	90% CIs for AUC and C _{max} were within the acceptable bioequivalence limits of 0.80-1.20, declaring the products bioequivalent [1].

Current Generic Formulations & Regulatory Status

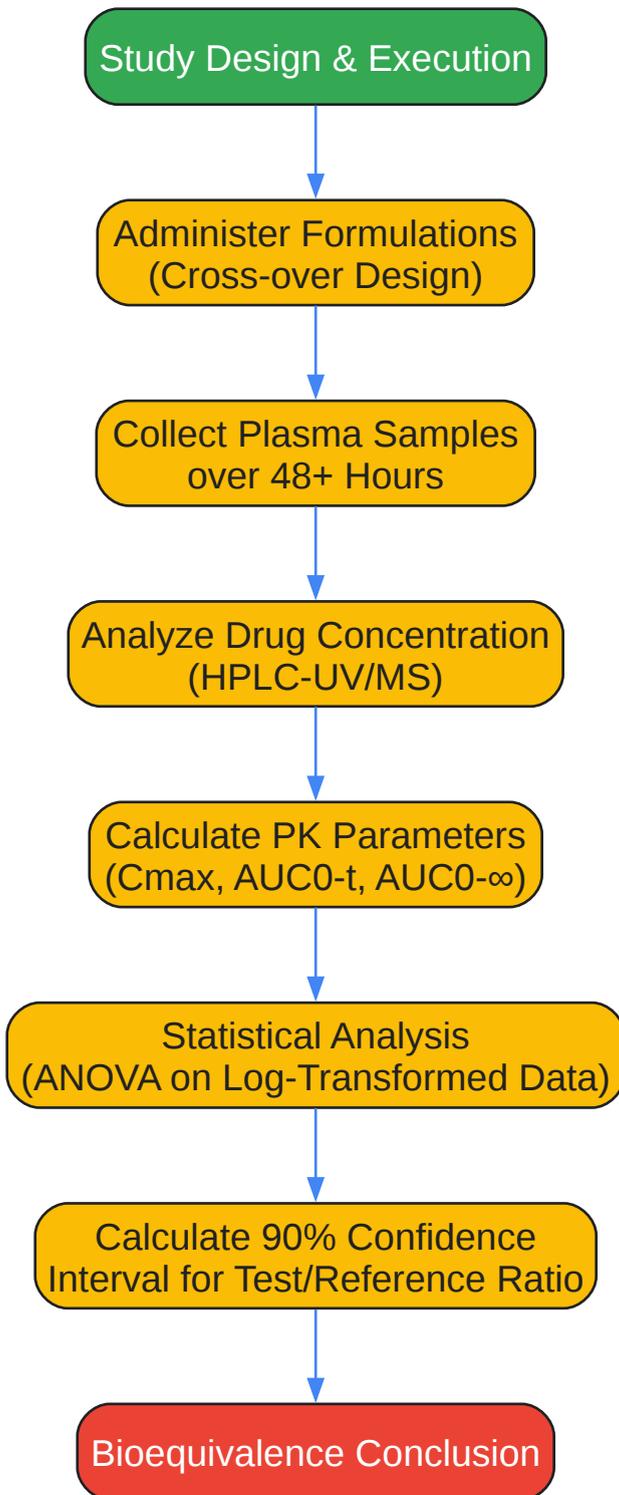
The FDA has approved multiple generic versions of Anafranil, confirming they are bioequivalent to the reference product. The following manufacturers have approved Abbreviated New Drug Applications (ANDAs), meaning their products meet the required bioequivalence standards [3].

Manufacturer	FDA Approval Date	Strengths
Alembic	August 4, 2021	25 mg, 50 mg, 75 mg
Aurobindo Pharma	March 20, 2023	25 mg, 50 mg, 75 mg
Lupin Ltd	November 21, 2018	25 mg, 50 mg, 75 mg
Sandoz	June 25, 1997	25 mg, 50 mg, 75 mg
Zydus Pharms	December 27, 2017	25 mg, 50 mg, 75 mg

Note: This is a selection of manufacturers. Other approved companies include Chartwell Rx, Jubilant Cadista, Micro Labs, and Taro, among others [3].

Bioequivalence Assessment Workflow

The process of conducting a bioequivalence study and analyzing the data involves several key stages, from study design to final statistical judgment. The workflow below illustrates this process [1] [4].



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Key Considerations for Researchers

- **AUC Calculation Method:** The choice of method (e.g., linear trapezoidal vs. linear-log trapezoidal) can impact the AUC value, especially with sparse sampling points. The linear-up log-down method is often considered the most accurate as it uses linear interpolation for the absorption phase and logarithmic for the elimination phase [4].
- **Active Metabolite:** Clomipramine is metabolized to active desmethylclomipramine. While the summarized study validated methods for both, the primary bioequivalence decision is typically based on the parent drug's exposure [1] [5].
- **Regulatory Standards:** Approved generic products must demonstrate bioequivalence, making them therapeutically equivalent and interchangeable with the brand-name drug [3].

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